molecular formula C16H13NO7 B13861668 [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

Cat. No.: B13861668
M. Wt: 331.28 g/mol
InChI Key: SGYYAQBLQPNUIL-UHFFFAOYSA-N
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Description

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a nitrooxymethyl group attached to a phenyl ring, which is further connected to an acetyloxybenzoate moiety. The combination of these functional groups imparts distinct chemical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and materials science.

Preparation Methods

The synthesis of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate typically involves multiple steps, starting with the preparation of the nitrooxymethyl phenyl precursor. This precursor can be synthesized through nitration of a suitable phenyl derivative followed by the introduction of a nitrooxymethyl group. The final step involves the esterification of the nitrooxymethyl phenyl compound with 2-acetyloxybenzoic acid under acidic or basic conditions to yield the desired product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and catalysts, to enhance yield and purity.

Chemical Reactions Analysis

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The nitrooxymethyl group can be oxidized to form nitro compounds.

    Reduction: The nitro group can be reduced to an amine under suitable conditions.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and electrophiles like halogens. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents.

    Industry: The compound is explored for its potential use in the production of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of [2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate involves its interaction with specific molecular targets. The nitrooxymethyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The acetyloxybenzoate moiety may also contribute to the compound’s activity by modulating its solubility and bioavailability. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate can be compared with similar compounds such as:

    [2-(nitrooxymethyl)phenyl] benzoate: Lacks the acetyloxy group, which may affect its reactivity and applications.

    [2-(aminomethyl)phenyl] 2-acetyloxybenzoate: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

    [2-(nitrooxymethyl)phenyl] 2-hydroxybenzoate: Has a hydroxy group instead of an acetyloxy group, which can influence its solubility and reactivity. The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C16H13NO7

Molecular Weight

331.28 g/mol

IUPAC Name

[2-(nitrooxymethyl)phenyl] 2-acetyloxybenzoate

InChI

InChI=1S/C16H13NO7/c1-11(18)23-15-9-5-3-7-13(15)16(19)24-14-8-4-2-6-12(14)10-22-17(20)21/h2-9H,10H2,1H3

InChI Key

SGYYAQBLQPNUIL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)OC2=CC=CC=C2CO[N+](=O)[O-]

Origin of Product

United States

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